- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

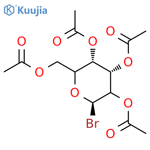

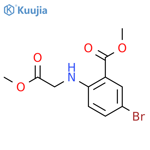

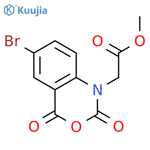

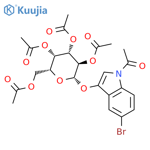

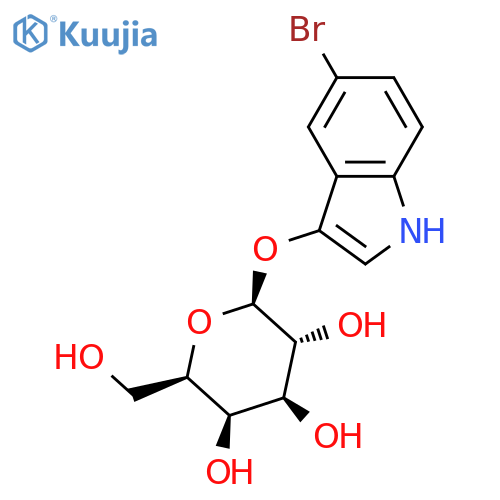

97753-82-7 structure

Nom du produit:5-Bromo-3-indolyl β-D-galactopyranoside

Numéro CAS:97753-82-7

Le MF:C14H16BrNO6

Mégawatts:374.183943748474

MDL:MFCD00063691

CID:61912

PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Bromo-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]

- 5-Bromo-3-indolyl-β-D-galactopyranoside

- 5-Bromoindol-3-yl-β-D-galactoside

- -<small>D<

- 5-Bromo-3-indolyl-b-D-galactopyranoside

- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE

- acirc-D-galactoside

- BLUE-GAL

- BLUO-GAL

- 5-Bromo-3-indolyl β-D-galactopyranoside

- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)

- C14H16BrNO6

- 5-Brig

- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Blue gal

- 5-Bromo-3-indolyl-beta-galactoside

- BIMB1030

- KM3453

- GC1105

- 5-Bromo-3-indolyl b-D-galactopyranoside

- AK117469

- AX8102881

- W0425

- 753B827

- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H

- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)

- D

- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)

- MFCD00063691

- DTXSID50869306

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)

- 5-Bromo-3-indolyl beta -D-galactopyranoside

- HY-137276

- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- SCHEMBL1160155

- 97753-82-7

- B-8900

- A-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside

- LINMATFDVHBYOS-MBJXGIAVSA-N

- CS-0137503

- Bluo-Gal, reagent for selection of recombinant bacterial clones

- C16853

- 5-Bromo-3-indoxyl-beta-D-galactopyranoside

- AKOS016010516

- 5-Bromo-1H-indol-3-yl hexopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%

- AS-64090

- 5-Bromo-3-indolyl

- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl

-

- MDL: MFCD00063691

- Piscine à noyau: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1

- La clé Inchi: LINMATFDVHBYOS-MBJXGIAVSA-N

- Sourire: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Propriétés calculées

- Qualité précise: 373.01600

- Masse isotopique unique: 373.016

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 5

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 3

- Complexité: 388

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 5

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 115

- Charge de surface: 0

- Le xlogp3: 0.6

Propriétés expérimentales

- Couleur / forme: Poudre beige

- Dense: 1.824

- Point de fusion: Not available

- Point d'ébullition: 646.6°C at 760 mmHg

- Point d'éclair: 344.9°C

- Indice de réfraction: 1.73

- Solubilité: DMF: soluble

- Coefficient de répartition de l'eau: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).

- Le PSA: 115.17000

- Le LogP: 0.10910

- Rotation spécifique: -34.5 º (c=1% in DMF/H2O 1:1)

- Pression de vapeur: Not available

- Solubilité: Pas encore déterminé

- Activités optiques: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

-

Déclaration d'avertissement:

P264 bien nettoyer après le traitement

P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection

p305 s'il pénètre dans les yeux

p351 rincer soigneusement à l'eau pendant quelques minutes

p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer

p337 si l'irritation oculaire persiste

P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 20/21/22-36/37/38

- Instructions de sécurité: S22-S24/25

- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)

-

Identification des marchandises dangereuses:

- Terminologie du risque:R20/21/22

- Conditions de stockage:−20°C

5-Bromo-3-indolyl β-D-galactopyranoside Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-Bromo-3-indolyl β-D-galactopyranoside PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100267-5g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 95% | 5g |

$345 | 2022-09-28 | |

| abcr | AB353564-1 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 1 g |

€174.90 | 2023-07-19 | |

| Apollo Scientific | BIMB1030-1g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 1g |

£42.00 | 2025-02-19 | ||

| MedChemExpress | HY-137276-10mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 99.40% | 10mg |

¥380 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |

Bluo-Gal |

97753-82-7 | ≥98% | 5mg |

¥102.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 98.0%(LC) | 20mg |

¥265.0 | 2022-05-30 | |

| Matrix Scientific | 099990-250mg |

5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |

97753-82-7 | 95+% | 250mg |

$435.00 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 25mg |

¥230元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 100mg |

¥985.00元 | 2023-09-15 | |

| abcr | AB353564-5 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 5 g |

€550.00 | 2023-07-19 |

5-Bromo-3-indolyl β-D-galactopyranoside Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 3

Conditions de réaction

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 4

Conditions de réaction

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 7

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 9

Conditions de réaction

1.1 Solvents: Methanol ; 2 h, 40 - 45 °C

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Méthode de production 13

Conditions de réaction

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

1.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Amberlite IR 120 ; neutralized

Référence

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

- 6-bromo-1H-3,1-benzoxazine-2,4-dione

- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)

- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate

- 2-Acetamido-5-bromobenzoic acid

- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

- 2-Amino-5-bromobenzoic acid

- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

- 2-Bromo-acetic Acid 2-Propen-1-yl Ester

- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester

- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside Littérature connexe

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) Produits connexes

- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)

- 2228378-28-5(3-(4,5-difluoro-2-methoxyphenoxy)azetidine)

- 2138160-06-0(1',6-di-tert-butyl 4-amino-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-1',6-dicarboxylate)

- 1315366-76-7(5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride)

- 1542479-44-6(4-(1-aminocyclopentyl)benzene-1,3-diol)

- 2006277-91-2(1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate)

- 2228186-72-7(2-hydroxy-3-{imidazo1,2-apyridin-2-yl}-2-methylpropanoic acid)

- 37384-62-6(ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate)

- 103906-07-6(2-(Quinolin-7-yloxy)acetic acid)

- 306304-56-3(3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(1E)-1-(3-nitrophenyl)ethylidenepropanehydrazide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

Pureté:99%

Quantité:1g

Prix ($):436.0